TPEN

Catalog No.
S545669
CAS No.
16858-02-9
M.F
C26H28N6
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TPEN

CAS Number

16858-02-9

Product Name

TPEN

IUPAC Name

N,N,N',N'-tetrakis(pyridin-2-ylmethyl)ethane-1,2-diamine

Molecular Formula

C26H28N6

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C26H28N6/c1-5-13-27-23(9-1)19-31(20-24-10-2-6-14-28-24)17-18-32(21-25-11-3-7-15-29-25)22-26-12-4-8-16-30-26/h1-16H,17-22H2

InChI Key

CVRXLMUYFMERMJ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CN(CCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4

Solubility

Soluble in DMSO

Synonyms

N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine, TPEN

Canonical SMILES

C1=CC=NC(=C1)CN(CCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4

Description

The exact mass of the compound N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine is 424.2375 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chelation

TPEN functions as a chelator. Chelators are molecules that can bind to metal ions. TPEN's structure allows it to form strong bonds with specific metals, including zinc and copper PubChem: . This property makes TPEN valuable for research on metals and their interactions in biological systems.

  • Researchers can use TPEN to remove targeted metals from cells or tissues, helping to study the metal's role in various biological processes Sigma-Aldrich: .

Apoptosis Induction

Apoptosis is a programmed cell death process essential for maintaining organism health. TPEN has been shown to induce apoptosis in some cell types Sigma-Aldrich: . Scientists are investigating the mechanisms behind this effect to understand how TPEN might be useful in cancer research or other areas where regulating cell death is important.

Tetrakis(2-pyridylmethyl)ethylenediamine, commonly referred to as TPEN, is a hexadentate ligand known for its strong chelating properties, particularly for transition metals such as zinc, copper, and manganese. This compound is characterized by its ability to form stable complexes with these metals, making it a valuable tool in both biochemical research and therapeutic applications. TPEN is a white to off-white solid that is soluble in organic solvents like ethanol, dimethyl sulfoxide, and dimethylformamide .

The primary mechanism of action of TPEN is its ability to chelate zinc ions. Zinc is a vital element for many biological processes. By sequestering zinc ions, TPEN can disrupt these processes, leading to various effects depending on the cellular context. For instance, TPEN has been shown to inhibit the replication of certain viruses like the Jembrana disease virus (JDV) by chelating zinc required for viral infectivity factors []. Additionally, TPEN can induce apoptosis (programmed cell death) by chelating zinc released during the process [].

Physical and Chemical Properties

  • Molecular Formula: C26H28N6 []
  • Molecular Weight: 424.55 g/mol []
  • Melting Point: Not readily available
  • Boiling Point: Not readily available
  • Solubility: Soluble in water, methanol, and dimethyl sulfoxide (DMSO) []
  • Stability: Stable under ambient conditions []

TPEN exhibits high affinity for various transition metals. It forms stable chelate complexes with zinc, iron, and copper ions. For instance, TPEN can effectively sequester zinc ions even at low concentrations, which can lead to significant biological effects due to zinc's role as a cofactor in numerous enzymatic reactions .

In biochemical studies, TPEN has been shown to induce oxidative stress by increasing reactive oxygen species levels when it chelates zinc in cells. This oxidative stress can trigger apoptosis through pathways involving mitochondrial dysfunction and caspase activation .

TPEN's biological activity is primarily linked to its role as a zinc chelator. By depleting intracellular zinc levels, TPEN can disrupt normal cellular functions and induce apoptosis in various cell types, including cancer cells. For example, studies have demonstrated that TPEN induces cell death in pancreatic cancer cells by increasing reactive oxygen species and inhibiting autophagy . Moreover, TPEN has been implicated in the modulation of signaling pathways associated with cell survival and apoptosis, particularly involving the tumor suppressor protein p53 .

The synthesis of TPEN typically involves the reaction of 2-pyridylmethanol with ethylenediamine under acidic conditions. The process can be summarized as follows:

  • Reactants: 2-pyridylmethanol and ethylenediamine.
  • Conditions: The reaction is generally conducted in a solvent such as methanol or ethanol under reflux conditions.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain pure TPEN .

Variations of TPEN can also be synthesized by modifying the pyridine rings or the ethylenediamine backbone to enhance specific properties or selectivity towards certain metal ions .

TPEN has several notable applications:

  • Biochemical Research: It is widely used as a tool for studying the role of zinc in cellular processes by selectively chelating zinc without affecting other essential ions like calcium and magnesium .
  • Therapeutic Uses: Due to its ability to induce apoptosis in cancer cells through zinc depletion, TPEN is being explored as a potential therapeutic agent for various cancers .
  • Heavy Metal Detoxification: TPEN's chelation properties make it suitable for applications in detoxifying heavy metals from biological systems .

Studies have shown that TPEN interacts with various cellular components and signaling pathways. For instance:

  • Reactive Oxygen Species: TPEN-induced oxidative stress leads to increased levels of reactive oxygen species, which play a critical role in mediating apoptosis .
  • Cellular Signaling: The depletion of zinc by TPEN affects numerous signaling pathways, including those involving p53 and NF-kB, which are crucial for regulating cell survival and death .

Several compounds exhibit similar chelating properties to TPEN but differ in their specificity and metal ion affinity. Here are some notable examples:

Compound NameMetal AffinityUnique Features
Ethylenediaminetetraacetic acid (EDTA)Broad-spectrum (Ca²⁺, Mg²⁺)Widely used in medicine for heavy metal detoxification but less specific than TPEN.
Diethylenetriaminepentaacetic acid (DTPA)Broad-spectrum (Ca²⁺, Zn²⁺)Effective for chelating multiple metals but less effective for specific transition metals compared to TPEN.
N,N,N',N'-Tetra(2-pyridylmethyl)ethylenediamine (TPEDA)Zinc-specificSimilar structure to TPEN but modified for enhanced selectivity towards zinc ions.

TPEN stands out due to its high specificity for transition metals like zinc while having minimal interaction with essential ions such as calcium and magnesium. This unique property allows researchers to study the effects of metal ion depletion on cellular functions without confounding results from other essential ions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Exact Mass

424.23754492 g/mol

Monoisotopic Mass

424.23754492 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R9PTU1U29I

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cholinesterase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

16858-02-9

Wikipedia

TPEN

Dates

Modify: 2023-08-15

Intracellular zinc-dependent TAS2R8 gene expression through CTCF activation

Tsuyoshi Kojima, Toyonobu Maeda, Atsuko Suzuki, Tetsuo Yamamori, Yasumasa Kato
PMID: 33071257   DOI: 10.2220/biomedres.41.217

Abstract

Taste-2 receptors (TAS2Rs), which belong to the G-protein coupled receptor (GPCR) family, are receptors for bitter taste perception. The aim of this study was to investigate whether zinc deficiency affects the expression of TAS2R genes. The promoter activity of the TAS2R7, TAS2R8, and TAS2R42 genes were determined in Ca9-22 oral squamous cell carcinoma cells cultured in the presence or absence of zinc. Luciferase reporter assays showed that zinc deprivation inhibited TAS2R8 promoter activity, but not the promoter activity of the other two genes. Treatment of the cells with N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN), an intracellular chelator of Zn
, in the presence of 10% fetal bovine serum reduced TAS2R8 promoter activity. Truncation/deletion mutants of TAS2R8 promoter-luciferase constructs showed that the region from nucleotide -1152 to nucleotide -925 was critical for intracellular zinc dependency and contained a CCCTC-binding factor (CTCF) binding motif. A chromatin immunoprecipitation (ChiP) assay showed that CTCF bound specifically to this region, a binding abrogated by zinc deficiency, suggesting that CTCF plays a critical role in zinc-dependent bitter taste perception through TAS2R8.


Implication of the zinc-epigenetic axis in epidermal homeostasis

Mi-Gi Lee, Sehyun Chae, Kimiko Nakajima, Miho Ibi, Hozumi Sano, Takafumi Hara, Hantae Jo, Teruhisa Takagishi, Byungsun Cha, Jin-Myoung Baek, Emi Yoshigai, Takuto Ohashi, Tarou Irié, Shigetoshi Sano, Jong-Soo Lee, Toshiyuki Fukada, Bum-Ho Bin
PMID: 32467052   DOI: 10.1016/j.jdermsci.2020.04.010

Abstract




Zinc Promotes Patient-Derived Induced Pluripotent Stem Cell Neural Differentiation via ERK-STAT Signaling

Meng Yang, Dongyu Bao, Anyuan Shi, Hao Yuan, Juan Wang, Weijiang He, Xin Tong, Haiyan Qin
PMID: 32323639   DOI: 10.1089/scd.2020.0016

Abstract

Nerve regeneration remains a challenge. Patient-derived induced pluripotent stem cell (iPSC)-differentiated neural stem cells (NSCs) provide a promising hope. Zinc is closely involved in central nervous system development and metabolism, but its role on iPSC neural differentiation is elusive and zinc detection methods in live cells are limited. In this study, intracellular zinc was detected in real time by a zinc fluorescent chemosensor and was shown to be increased during the iPSC neural induction process. iPSC neural differentiation was promoted with the addition of zinc chloride (ZnCl
) and inhibited with the addition of zinc chelator
,
,
0,
0-tetrakis(2-pyridylmethyl)-ethylenediamine, indicated by western blot and enzyme-linked immunosorbent assay analysis of NSC marker Nestin expression and measurement of neurite-like structures. Mechanistically, the phosphorylation level of ERK1/2 and STAT3 was changed with the zinc level, suggesting that zinc may affect the neural differentiation of iPSCs through ERK-STAT signaling. In conclusion, our study shows the important role of zinc in iPSC neural differentiation and suggests a new idea for iPSC-derived NSC application in nerve regeneration.


Alteration of Zinc Transporter mRNA Expression in Zinc Depleted Condition by TPEN{N,N,Na

Divya Kumari, Arnab Chatterjee, Virendra Panpatil, Sandeep Kumar, Sudip Ghosh
PMID: 33612614   DOI: 10.3177/jnsv.66.S304

Abstract

Zinc deficiency is rapidly emerging as one of the important concerns in public health nutrition. Early diagnosis of zinc deficiency remains a major challenge. We investigated the expression level of different zinc transporters in zinc-deficient condition induced by TPEN, an intracellular zinc chelator in different cell lines like human monocyte (THP-1), skeletal muscle (RD), bone (Saos-2), liver (HepG2), representing different tissues which play key roles in zinc homeostasis. Cells were exposed to TPEN at various concentrations (2, 5, 10 μM) for 2 to12 h and mRNA levels of ZnT1 and MT were analyzed using qPCR. Statistical analysis was carried out using one-way ANOVA. ZnT1 expression was significantly different at 4 h with TPEN concentration of 2 μM and 5 μM as compared to untreated controls in THP-1, whereas in HepG2, significant differences were observed at 5 μM and 10 μM TPEN concentration after 6 h. In RD, significant differences were observed at 4 h in presence of 2 μM TPEN and in Saos2 expression was significantly different at 2 h with 2 μM, 5 μM, and 10 μM TPEN as compared to respective controls. Expression of MT in THP1 was significantly different at 2 h and 12 h control in presence of 2 μM, 5 μM and 10 μM TPEN, whereas in HepG2 significant differences were found at 2 μM, 5 μM, and 10 μM TPEN after 6 h of treatment. RD MT expression was significantly different in 10 μM for 12 h. Similarly, Saos2 expression was significantly different in the presence of 5 μM and 10 μM TPEN. Conclusions: This study may help in understanding the molecular cross talks among different zinc tissue storage depots during zinc deficiency and identification of early biomarkers for zinc deficiency.


Increase in Epithelial Permeability and Cell Metabolism by High Mobility Group Box 1, Inflammatory Cytokines and TPEN in Caco-2 Cells as a Novel Model of Inflammatory Bowel Disease

Maki Miyakawa, Takumi Konno, Takayuki Kohno, Shin Kikuchi, Hiroki Tanaka, Takashi Kojima
PMID: 33182652   DOI: 10.3390/ijms21228434

Abstract

High mobility group box 1 protein (HMGB1) is involved in the pathogenesis of inflammatory bowel disease (IBD). Patients with IBD develop zinc deficiency. However, the detailed roles of HMGB1 and zinc deficiency in the intestinal epithelial barrier and cellular metabolism of IBD remain unknown. In the present study, Caco-2 cells in 2D culture and 2.5D Matrigel culture were pretreated with transforming growth factor-β (TGF-β) type 1 receptor kinase inhibitor EW-7197, epidermal growth factor receptor (EGFR) kinase inhibitor AG-1478 and a TNFα antibody before treatment with HMGB1 and inflammatory cytokines (TNFα and IFNγ). EW-7197, AG-1478 and the TNFα antibody prevented hyperpermeability induced by HMGB1 and inflammatory cytokines in 2.5D culture. HMGB1 affected cilia formation in 2.5D culture. EW-7197, AG-1478 and the TNFα antibody prevented the increase in cell metabolism induced by HMGB1 and inflammatory cytokines in 2D culture. Furthermore, ZnSO
prevented the hyperpermeability induced by zinc chelator TPEN in 2.5D culture. ZnSO
and TPEN induced cellular metabolism in 2D culture. The disruption of the epithelial barrier induced by HMGB1 and inflammatory cytokines contributed to TGF-β/EGF signaling in Caco-2 cells. The TNFα antibody and ZnSO
as well as EW-7197 and AG-1478 may have potential for use in therapy for IBD.


N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine, a zinc chelator, inhibits biofilm and hyphal formation in Trichosporon asahii

Sanae Kurakado, Ryota Chiba, Chisato Sato, Yasuhiko Matsumoto, Takashi Sugita
PMID: 32156305   DOI: 10.1186/s13104-020-04990-x

Abstract

Trichosporon asahii is the major causative fungus of disseminated or deep-seated trichosporonosis and forms a biofilm on medical devices. Biofilm formation leads to antifungal drug resistance, so biofilm-related infections are relatively difficult to treat and infected devices often require surgical removal. Therefore, prevention of biofilm formation is important in clinical settings. In this study, to identify metal cations that affect biofilm formation, we evaluated the effects of cation chelators on biofilm formation in T. asahii.
We evaluated the effect of cation chelators on biofilm formation, since microorganisms must assimilate essential nutrients from their hosts to form and maintain biofilms. The inhibition by N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) was greater than those by other cation chelators, such as deferoxamine, triethylenetetramine, and ethylenediaminetetraacetic acid. The inhibitory effect of TPEN was suppressed by the addition of zinc. TPEN also inhibited T. asahii hyphal formation, which is related to biofilm formation, and the inhibition was suppressed by the addition of zinc. These results suggest that zinc is essential for biofilm formation and hyphal formation. Thus, zinc chelators have the potential to be developed into a new treatment for biofilm-related infection caused by T. asahii.


Respiratory Syncytial Virus-Induced Oxidative Stress Leads to an Increase in Labile Zinc Pools in Lung Epithelial Cells

Naseem Ahmed Khan, Mohit Singla, Sweety Samal, Rakesh Lodha, Guruprasad R Medigeshi
PMID: 32461278   DOI: 10.1128/mSphere.00447-20

Abstract

Zinc supplementation in cell culture has been shown to inhibit various viruses, like herpes simplex virus, rotavirus, severe acute respiratory syndrome (SARS) coronavirus, rhinovirus, and respiratory syncytial virus (RSV). However, whether zinc plays a direct antiviral role in viral infections and whether viruses have adopted strategies to modulate zinc homeostasis have not been investigated. Results from clinical trials of zinc supplementation in infections indicate that zinc supplementation may be beneficial in a pathogen- or disease-specific manner, further underscoring the importance of understanding the interaction between zinc homeostasis and virus infections at the molecular level. We investigated the effect of RSV infection on zinc homeostasis and show that RSV infection in lung epithelial cells leads to modulation of zinc homeostasis. The intracellular labile zinc pool increases upon RSV infection in a multiplicity of infection (MOI)-dependent fashion. Small interfering RNA (siRNA)-mediated knockdown of the ubiquitous zinc uptake transporter
suggests that labile zinc levels are increased due to the increased uptake by RSV-infected cells as an antiviral response. Adding zinc to culture medium after RSV infection led to significant inhibition of RSV titers, whereas depletion of zinc by a zinc chelator,
,
,
',
'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) led to an increase in RSV titers. The inhibitory effect of zinc was specific, as other divalent cations had no effect on RSV titers. Both RSV infection and zinc chelation by TPEN led to reactive oxygen species (ROS) induction, whereas addition of zinc blocked ROS induction. These results suggest a molecular link between RSV infection, zinc homeostasis, and oxidative-stress pathways and provide new insights for developing strategies to counter RSV infection.
Zinc deficiency rates in developing countries range from 20 to 30%, and zinc supplementation trials have been shown to correct clinical manifestations attributed to zinc deficiency, but the outcomes in the case of respiratory infections have been inconsistent. We aimed at understanding the role of zinc homeostasis in respiratory syncytial virus (RSV) infection. Infection of lung epithelial cell lines or primary small-airway epithelial cells led to an increase in labile zinc pools, which was due to increased uptake of zinc. Zinc supplementation inhibited RSV replication, whereas zinc chelation had an opposing effect, leading to increases in RSV titers. Increases in labile zinc in RSV-infected cells coincided with induction of reactive oxygen species (ROS). Both zinc depletion and addition of exogenous ROS led to enhanced RSV infection, whereas addition of the antioxidant inhibited RSV, suggesting that zinc is part of an interplay between RSV-induced oxidative stress and the host response to maintain redox balance.


A role of metallothionein-3 in radiation-induced autophagy in glioma cells

Young Hyun Cho, Seung-Hwan Lee, Sook-Jeong Lee, Ha Na Kim, Jae-Young Koh
PMID: 32029749   DOI: 10.1038/s41598-020-58237-7

Abstract

Although metallothionein-3 (MT3), a brain-enriched form of metallothioneins, has been linked to Alzheimer's disease, little is known regarding the role of MT3 in glioma. As MT3 plays a role in autophagy in astrocytes, here, we investigated its role in irradiated glioma cells. Irradiation increased autophagy flux in GL261 glioma cells as evidenced by increased levels of LC3-II but decreased levels of p62 (SQSTM1). Indicating that autophagy plays a cytoprotective role in glioma cell survival following irradiation, measures inhibiting autophagy flux at various steps decreased their clonogenic survival of irradiated GL261 as well as SF295 and U251 glioma cells. Knockdown of MT3 with siRNA in irradiated glioma cells induced arrested autophagy, and decreased cell survival. At the same time, the accumulation of labile zinc in lysosomes was markedly attenuated by MT3 knockdown. Indicating that such zinc accumulation was important in autophagy flux, chelation of zinc with tetrakis-(2-pyridylmethyl)ethylenediamine (TPEN), induced arrested autophagy in and reduced survival of GL261 cells following irradiation. Suggesting a possible mechanism for arrested autophagy, MT3 knockdown and zinc chelation were found to impair lysosomal acidification. Since autophagy flux plays a cytoprotective role in irradiated glioma cells, present results suggest that MT3 and zinc may be regarded as possible therapeutic targets to sensitize glioma cells to ionizing radiation therapy.


Zinc drives vasorelaxation by acting in sensory nerves, endothelium and smooth muscle

Ashenafi H Betrie, James A Brock, Osama F Harraz, Ashley I Bush, Guo-Wei He, Mark T Nelson, James A Angus, Christine E Wright, Scott Ayton
PMID: 34075043   DOI: 10.1038/s41467-021-23198-6

Abstract

Zinc, an abundant transition metal, serves as a signalling molecule in several biological systems. Zinc transporters are genetically associated with cardiovascular diseases but the function of zinc in vascular tone regulation is unknown. We found that elevating cytoplasmic zinc using ionophores relaxed rat and human isolated blood vessels and caused hyperpolarization of smooth muscle membrane. Furthermore, zinc ionophores lowered blood pressure in anaesthetized rats and increased blood flow without affecting heart rate. Conversely, intracellular zinc chelation induced contraction of selected vessels from rats and humans and depolarized vascular smooth muscle membrane potential. We demonstrate three mechanisms for zinc-induced vasorelaxation: (1) activation of transient receptor potential ankyrin 1 to increase calcitonin gene-related peptide signalling from perivascular sensory nerves; (2) enhancement of cyclooxygenase-sensitive vasodilatory prostanoid signalling in the endothelium; and (3) inhibition of voltage-gated calcium channels in the smooth muscle. These data introduce zinc as a new target for vascular therapeutics.


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